molecular formula C16H18N2O B5872294 4-phenyl-N-(pyridin-4-ylmethyl)butanamide

4-phenyl-N-(pyridin-4-ylmethyl)butanamide

Cat. No.: B5872294
M. Wt: 254.33 g/mol
InChI Key: YVBVJKPOEGSFGE-UHFFFAOYSA-N
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Description

4-phenyl-N-(pyridin-4-ylmethyl)butanamide is an organic compound with the molecular formula C16H18N2O. It is a member of the amide family, characterized by the presence of a phenyl group and a pyridinylmethyl group attached to a butanamide backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(pyridin-4-ylmethyl)butanamide typically involves the reaction of 4-phenylbutanoic acid with pyridin-4-ylmethanamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(pyridin-4-ylmethyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-phenyl-N-(pyridin-4-ylmethyl)butanamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-phenyl-N-(pyridin-4-ylmethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-N-(2-pyridinyl)butanamide: Similar structure but with the pyridinyl group attached at a different position.

    N-(pyridin-4-ylmethyl)benzamide: Contains a benzamide backbone instead of a butanamide backbone.

    4-(pyren-1-yl)-N-(pyridin-4-ylmethyl)butanamide: Contains a pyrenyl group instead of a phenyl group.

Uniqueness

4-phenyl-N-(pyridin-4-ylmethyl)butanamide is unique due to its specific combination of a phenyl group and a pyridinylmethyl group attached to a butanamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-phenyl-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(18-13-15-9-11-17-12-10-15)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBVJKPOEGSFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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